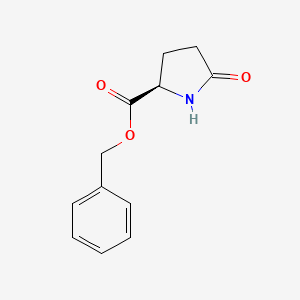

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Benzyl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 5-oxopyrrolidine-2-carboxylate typically involves the esterification of ®-5-oxopyrrolidine-2-carboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for ®-Benzyl 5-oxopyrrolidine-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may utilize continuous flow reactors and automated systems to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

®-Benzyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: The major product is ®-5-oxopyrrolidine-2-carboxylic acid.

Reduction: The major product is ®-benzyl 5-hydroxypyrrolidine-2-carboxylate.

Substitution: The products depend on the nucleophile used but generally result in the replacement of the ester group with the nucleophile.

Wissenschaftliche Forschungsanwendungen

®-Benzyl 5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various

Biologische Aktivität

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

The compound features a pyrrolidine ring with a carbonyl group and a benzyl substituent, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Calpain Inhibition : It has been identified as a selective inhibitor of calpain, a cysteine protease implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of calpain can mitigate cellular damage associated with these conditions .

- Neuroprotective Effects : Studies have shown that derivatives of this compound can protect against excitotoxicity induced by NMDA receptor activation. Specifically, one derivative demonstrated the ability to reduce calcium influx and improve cognitive functions in animal models .

- Antimicrobial Activity : The compound also exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria. Its structure allows it to interact effectively with bacterial cell membranes .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Case Studies

-

Calpain Inhibitors in Alzheimer's Disease :

A study focused on the development of ketoamide-based derivatives, including this compound, highlighted their potential as calpain inhibitors. The most advanced compound in this series, ABT-957, progressed to clinical trials due to its promising effects on cognitive function in Alzheimer’s models . -

Neuroprotective Agents :

Research on neuroprotective derivatives demonstrated that certain compounds could significantly improve learning and memory in vivo by targeting the NR2B subunit of the NMDA receptor. This suggests that this compound derivatives may have therapeutic potential in treating neurodegenerative disorders . -

Antimicrobial Studies :

A recent investigation assessed the antimicrobial efficacy of various derivatives against resistant strains of bacteria. The findings indicated that certain modifications to the benzyl group enhanced activity against Gram-positive pathogens, making these compounds suitable candidates for further development .

Eigenschaften

IUPAC Name |

benzyl (2R)-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOCDGGRHAHOJ-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.